molecular formula C10H12F3NO2 B12440925 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B12440925
M. Wt: 235.20 g/mol
InChI Key: CZDLNNOZLPYHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a trifluoromethyl group attached to the ethylamine chain and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction conditions include maintaining a temperature of around 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Phenols, ethers.

Scientific Research Applications

Chemistry: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes and markers for studying enzyme activities and receptor interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards specific receptors.

Comparison with Similar Compounds

  • 1-(3,5-Dimethoxyphenyl)-2-aminoethanol
  • 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanol
  • 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetamide

Comparison: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher lipophilicity and stability, making it more suitable for certain applications in drug development and material science. The methoxy groups enhance its binding affinity and selectivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3NO2/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3

InChI Key

CZDLNNOZLPYHOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.